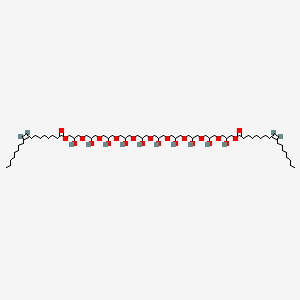
Dioleic acid, diester with decaglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a diester formed from oleic acid and decaglycerol, and it is commonly used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dioleic acid, diester with decaglycerol typically involves the esterification of oleic acid with decaglycerol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of oleic acid and decaglycerol into the reactor, along with the catalyst. The reaction mixture is maintained at the optimal temperature and pressure to ensure complete esterification. The product is then separated and purified using techniques such as vacuum distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Dioleic acid, diester with decaglycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diacids or other oxidized derivatives.
Reduction: Alcohols or partially reduced esters.
Substitution: Ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Surfactant and Emulsifier : It is extensively used in chemical formulations as a surfactant due to its ability to reduce surface tension between different phases.
- Stabilization of Mixtures : The compound stabilizes emulsions of hydrophobic and hydrophilic substances, which is crucial in various chemical processes.
Biology
- Lipid-Based Nanoparticles : Dioleic acid, diester with decaglycerol is employed in the preparation of lipid-based nanoparticles for drug delivery systems. Its ability to integrate into lipid bilayers enhances the absorption and bioavailability of therapeutic agents.
Medicine
- Pharmaceutical Formulations : The compound is utilized in ointments and creams due to its emollient properties, which help in skin conditioning and enhancing the texture of topical products.
Industry
- Lubricants and Plasticizers : In industrial applications, it acts as a lubricant and plasticizer in the production of polymers, contributing to improved flexibility and processing characteristics.
Case Study 1: Drug Delivery Systems
A study explored the use of this compound in formulating lipid-based nanoparticles for delivering anticancer drugs. The results indicated enhanced drug solubility and stability, leading to improved therapeutic efficacy compared to conventional delivery methods.
Case Study 2: Cosmetic Applications
In a comparative study on various emulsifiers used in cosmetic formulations, this compound demonstrated superior skin conditioning effects compared to other emulsifiers like polyglyceryl-10 oleate. The study highlighted its ability to form stable emulsions while providing a smooth texture to creams and lotions .
Wirkmechanismus
The mechanism of action of dioleic acid, diester with decaglycerol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents. Additionally, its emulsifying properties allow it to stabilize mixtures of hydrophobic and hydrophilic substances .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyglyceryl-10 oleate: Similar in structure but with different fatty acid composition.
Decaglycerol tetraoleate: Contains four oleic acid ester groups instead of two.
Polyglyceryl-10 caprylate: Uses caprylic acid instead of oleic acid.
Uniqueness
Dioleic acid, diester with decaglycerol is unique due to its specific combination of oleic acid and decaglycerol, which imparts distinct emulsifying and lubricating properties. Its ability to form stable emulsions and enhance the bioavailability of drugs makes it particularly valuable in pharmaceutical and cosmetic applications .
Eigenschaften
CAS-Nummer |
33940-99-7 |
|---|---|
Molekularformel |
C66H126O23 |
Molekulargewicht |
1287.71 |
IUPAC-Name |
[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C66H126O23/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-65(77)88-53-63(75)51-86-49-61(73)47-84-45-59(71)43-82-41-57(69)39-80-37-55(67)35-79-36-56(68)38-81-40-58(70)42-83-44-60(72)46-85-48-62(74)50-87-52-64(76)54-89-66(78)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,55-64,67-76H,3-16,21-54H2,1-2H3/b19-17-,20-18- |
InChI-Schlüssel |
XJXFLRWMYHIIKV-YAFCTCPESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O)O)O)O)O)O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Decaglyceryl dioleate; Polyglyceryl-10 dioleate; 9-Octadecenoic acid, diester with decaglycerol. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















